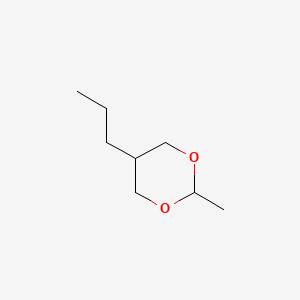
cis-2-Methyl-5-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyl-5-propyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic acetals with a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-propyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. One common method is the acid-catalyzed reaction between 2-methylpentanal and 2-methyl-2-propyl-1,3-propanediol. The reaction is catalyzed by p-toluenesulfonic acid and can be carried out without any solvent. The reaction conditions are optimized to achieve high conversion rates and selectivity to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using heterogeneous catalysts such as acid-modified montmorillonite (MMT) K-10. This catalyst allows for high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the dioxane ring and the substituents attached to it.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
cis-2-Methyl-5-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, cosmetics, and other consumer products.
Mechanism of Action
The mechanism of action of cis-2-Methyl-5-propyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
cis-2-Methyl-4-propyl-1,3-oxathiane: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-Methyl-4-propyl-1,3-oxathiane: A mixture of cis and trans isomers, known for its sulfur-containing aroma and flavor properties
Uniqueness: cis-2-Methyl-5-propyl-1,3-dioxane is unique due to its specific ring structure and the presence of two oxygen atoms. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable in various applications .
Properties
CAS No. |
22645-28-9 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-3-4-8-5-9-7(2)10-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
KUFAMFIGLZITMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COC(OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















